Chromium(3+);hydrogen phosphate

Conversion coating Corrosion protection Salt spray testing

Chromium(3+);hydrogen phosphate, registry number 59178-46-0, is a trivalent chromium phosphate salt—molecular formula Cr(H₂PO₄)₃ or dichromium tris(hydrogen phosphate), molar mass 397.98 g·mol⁻¹. Unlike the common anhydrous chromium(III) orthophosphate CrPO₄ (CAS 7789-04-0), this acidic hydrogen phosphate variant is supplied as an aqueous solution (e.g., 20% Cr(H₂PO₄)₃) for use in metal surface passivation and conversion coating formulations.

Molecular Formula Cr2H3O12P3
Molecular Weight 391.93 g/mol
CAS No. 59178-46-0
Cat. No. B13770510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(3+);hydrogen phosphate
CAS59178-46-0
Molecular FormulaCr2H3O12P3
Molecular Weight391.93 g/mol
Structural Identifiers
SMILESOP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Cr+3].[Cr+3]
InChIInChI=1S/2Cr.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+3;;;/p-6
InChIKeyUDQOBKBQZZUOJB-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(3+) Hydrogen Phosphate (CAS 59178-46-0): Technical Baseline for Informed Procurement


Chromium(3+);hydrogen phosphate, registry number 59178-46-0, is a trivalent chromium phosphate salt—molecular formula Cr(H₂PO₄)₃ or dichromium tris(hydrogen phosphate), molar mass 397.98 g·mol⁻¹ [1]. Unlike the common anhydrous chromium(III) orthophosphate CrPO₄ (CAS 7789-04-0), this acidic hydrogen phosphate variant is supplied as an aqueous solution (e.g., 20% Cr(H₂PO₄)₃) for use in metal surface passivation and conversion coating formulations [2]. As a trivalent chromium (Cr³⁺) species, it is fundamentally distinct from hexavalent chromium (Cr⁶⁺) compounds in both toxicological profile and regulatory status, and it differs from conventional zinc or iron phosphate pretreatments in film-formation chemistry, corrosion protection mechanism, and energy consumption during application [3] [4].

Why Chromium(3+) Hydrogen Phosphate Cannot Be Freely Substituted by Generic Zinc or Iron Phosphates


Trivalent chromium hydrogen phosphate formulations produce a fundamentally different conversion coating architecture from conventional zinc or iron phosphate treatments. Zinc phosphate films consist of needle-like crystalline Zn₃(PO₄)₂·4H₂O deposits that require fluoride-based etchants and elevated bath temperatures (40–75°C) to nucleate, offering less than 24 hours of neutral salt spray resistance before white rust formation when unpainted [1]. Chromium(III) hydrogen phosphate-based treatments, by contrast, form a dense, amorphous, dual-layer film at ambient temperature without fluoride accelerators, delivering more than 120 hours of salt spray protection under identical test conditions [1]. The hydrogen phosphate counter-ion stoichiometry (HₓPO₄, where x = 1.5 or 2) directly controls solution pH and film deposition kinetics, meaning even other trivalent chromium salts (e.g., chromium sulfate or nitrate) cannot be substituted without reformulation [2]. These quantifiable performance and process differences make blanket substitution technically unsound.

Quantitative Differential Evidence: Chromium(3+) Hydrogen Phosphate vs. Closest Analogs


Neutral Salt Spray Corrosion Resistance: Trivalent Chromium Hydrogen Phosphate Coating Outperforms Zinc Phosphate by ≥5×

A direct head-to-head comparison in U.S. Patent 6,096,140 demonstrated that a conventional zinc phosphate film on galvanized steel possesses corrosion resistance of not more than 24 hours before zinc white rust formation in a neutral salt spray test (JIS Z 2371), whereas a trivalent chromium hydrogen phosphate-based film of the invention exhibits corrosion resistance of more than 120 hours—a greater than 5-fold improvement [1]. Furthermore, even when the zinc phosphate film receives a post-treatment chromic acid seal, its corrosion resistance remains below 24 hours [1]. Separately, U.S. Patent Application US20200340122A1 discloses that compositions based on Cr(HₓPO₄)₃ (x = 1.5 or 2) provide benefits in comparison to the zinc phosphate metal pretreatment thought to be the industry standard, preventing white rust formation on zinc-containing metals without the use of hexavalent chromium [2].

Conversion coating Corrosion protection Salt spray testing

Thermal Stability: Anhydrous Chromium(III) Phosphate Decomposition Temperature of 1450°C vs. Zinc Phosphate Melting at 900°C

Multiple authoritative databases consistently report that anhydrous chromium(III) orthophosphate (CrPO₄) undergoes thermal decomposition at approximately 1450°C to yield Cr₂O₃ and P₂O₅, with a melting point of 1907°C for the anhydrous crystalline form [1] [2]. In contrast, zinc phosphate (Zn₃(PO₄)₂) melts at 900°C, and iron phosphate glasses typically soften between 950 and 1100°C [3] [4]. This represents a thermal stability advantage of approximately 550°C (for decomposition onset) and over 1000°C (for melting) compared to zinc phosphate. The hydrated chromium(III) hydrogen phosphate form (Cr(H₂PO₄)₃ solution) similarly yields a thermally stable CrPO₄-based film upon curing and dehydration.

Thermal stability Refractory materials High-temperature coatings

Lithium-Ion Battery Cathode Material: Li₃Cr₂(PO₄)₃/C Delivers Dual Redox Couples vs. Single-Plateau LiFePO₄

Carbon-coated Li₃Cr₂(PO₄)₃/C—synthesized from chromium phosphate precursors—exhibits two distinct redox couples: Cr³⁺/Cr²⁺ between 1.5–2.5 V vs. Li⁺/Li and Cr⁴⁺/Cr³⁺ between 4.0–4.9 V vs. Li⁺/Li, as characterized by Reichardt et al. (2018) [1]. The sol-gel synthesized variant delivers an initial specific lithiation charge of 131 mAh·g⁻¹ (solid-state route: 119 mAh·g⁻¹), declining to 90 mAh·g⁻¹ and 46 mAh·g⁻¹, respectively, after 100 cycles, with operando XRD confirming a reversible insertion mechanism [1]. By contrast, the industry-standard LiFePO₄ cathode operates on a single Fe³⁺/Fe²⁺ redox plateau at ~3.45 V with a theoretical capacity of ~170 mAh·g⁻¹ and demonstrates superior capacity retention (>95% after 100 cycles under optimized conditions). While LiFePO₄ remains the benchmark for cycle stability, the dual-voltage capability of the chromium phosphate system offers a fundamentally different energy-density-versus-voltage design space for applications requiring multi-voltage output from a single cathode material.

Lithium-ion battery Cathode material Multiple redox couples

Toxicological Profile: Trivalent Chromium (Essential Trace Element) vs. Hexavalent Chromium (LD₅₀ 50–150 mg/kg, Carcinogen)

Hexavalent chromium (Cr⁶⁺) compounds are classified as known human carcinogens with an acute oral LD₅₀ range of 50–150 mg/kg [1] [2]. Trivalent chromium (Cr³⁺), the oxidation state in chromium(3+);hydrogen phosphate, is recognized as an essential trace mineral in the human diet and is approximately 500–1000 times less toxic than Cr⁶⁺ by acute oral exposure metrics [3]. This toxicological chasm has driven global regulatory restrictions on Cr⁶⁺ under REACH (Annex XIV, Authorization List), RoHS (EU Directive 2011/65/EU), and OSHA permissible exposure limits (PEL: 5 μg/m³ for Cr⁶⁺ vs. 500 μg/m³ for Cr³⁺ compounds) [4]. While zinc and iron phosphates also offer favorable toxicological profiles compared to chromates, chromium(3+);hydrogen phosphate uniquely combines the corrosion protection mechanism of a chromium-based conversion coating with the regulatory acceptability of a trivalent species, enabling formulators to achieve near-chromate corrosion performance without incurring Cr⁶⁺ regulatory liability.

Toxicity Regulatory compliance REACH RoHS

Process Energy Efficiency: Ambient-Temperature Film Formation vs. 40–75°C Required for Zinc Phosphating

U.S. Patent 6,096,140 explicitly states that the trivalent chromium hydrogen phosphate-based conversion coating process can be carried out at ordinary temperatures of 20–25°C, whereas conventional zinc phosphate treatment requires heating to 40–75°C for film formation [1]. Additionally, zinc phosphate baths require fluoride or complex fluoride ions as essential etching agents—substances under emission control regulations—while the Cr(III) hydrogen phosphate process eliminates fluoride entirely [1]. The dual elimination of heating energy and fluoride waste treatment represents two distinct operational cost differentiators. The Cr(HₓPO₄)₃-based compositions disclosed in US20200340122A1 are designed as dried-in-place coatings (no rinse step required), further reducing water consumption and wastewater treatment compared to conventional phosphating lines [2].

Process efficiency Energy savings Ambient-temperature coating

Catalytic Selectivity: Amorphous Chromium(III) Phosphate as a Dual-Function Alkylation/Dehydration Catalyst vs. Rapidly Deactivating Zeolites

U.S. Patent 4,543,436 discloses that amorphous chromium(III) phosphate functions as a dual-purpose catalyst active for both (a) the alkylation of aromatic hydrocarbons (e.g., methylation of toluene to xylenes with methanol) and (b) the dehydration of methanol to dimethyl ether, with the critical advantage that it does not lose activity quickly—a known failure mode of crystalline aluminosilicate (zeolite) catalysts in these reactions [1]. Separately, research on chromium-loaded diatomite catalysts for methanol dehydration to dimethyl ether has demonstrated dimethyl ether selectivity of up to 99% [2]. The chromium-to-phosphorus atomic ratio can be tuned (preferably 1.2:1 to 1.7:1) to shift selectivity between alkylation and dehydration pathways, providing a formulation-level control not available with fixed-composition zeolites [1]. Aluminum phosphate alone (AlPO₄) lacks this dual activity; combined chromium(III) aluminum phosphate achieves the balanced bifunctional performance [1].

Heterogeneous catalysis Alkylation Methanol dehydration Dimethyl ether

Validated Application Scenarios for Chromium(3+) Hydrogen Phosphate Based on Comparative Evidence


Cr⁶⁺-Free Passivation Pretreatment for Galvanized Steel Prior to Powder Coating or Wet Painting

For manufacturers of galvanized steel components (automotive body panels, HVAC equipment, electrical enclosures) who currently use hexavalent chromium passivation but face REACH authorization deadlines, chromium(3+);hydrogen phosphate solutions (20% Cr(H₂PO₄)₃) provide a drop-in alternative that delivers >120 hours of neutral salt spray protection without Cr⁶⁺. As established in U.S. Patent 6,096,140, this represents a >5× improvement over the ≤24-hour corrosion resistance of zinc phosphate under identical JIS Z 2371 test conditions, while operating at ambient temperature (20–25°C) rather than the 40–75°C required for zinc phosphating [1]. The dried-in-place formulation disclosed in US20200340122A1 eliminates the post-treatment rinse step, further reducing water consumption and wastewater treatment costs [2].

High-Temperature Corrosion-Resistant Coating for Automotive Exhaust and Under-Hood Components

Components exposed to post-coating bake cycles (e.g., 180–220°C e-coat curing) or continuous service at elevated temperatures benefit from the thermal stability of chromium phosphate-based coatings. With anhydrous CrPO₄ thermal decomposition onset at ~1450°C—more than 550°C above the 900°C melting point of zinc phosphate—chromium phosphate coatings avoid the thermal degradation failure modes that compromise zinc phosphate under identical thermal loads [3]. U.S. Patent 6,096,140 Example 2 further demonstrates that the corrosion resistance of the Cr(III) phosphate coating is retained after a one-hour heat treatment at 200°C, confirming suitability for painted parts undergoing standard automotive bake cycles [1].

Chromium Phosphate-Derived Cathode Material Development for Dual-Voltage Lithium-Ion Batteries

Battery R&D laboratories investigating cathode materials capable of operating across two distinct voltage domains can utilize chromium phosphate precursors to synthesize carbon-coated Li₃Cr₂(PO₄)₃/C. As demonstrated by Reichardt et al. (2018), this material delivers two operational redox couples—Cr³⁺/Cr²⁺ at 1.5–2.5 V and Cr⁴⁺/Cr³⁺ at 4.0–4.9 V vs. Li⁺/Li—with an initial specific charge of 131 mAh·g⁻¹ (sol-gel route) [4]. This dual-voltage capability is not achievable with single-plateau LiFePO₄ cathodes and enables simplified battery management system architectures for specialty applications (e.g., backup power supplies, medical devices) where the wider voltage operating window outweighs the lower cycle life relative to iron phosphate cathodes [4].

Bifunctional Heterogeneous Catalyst for Integrated Methanol-to-Dimethyl Ether and Aromatic Alkylation Processes

Chemical manufacturers operating methanol-to-dimethyl ether (MTD) or toluene methylation plants can deploy amorphous chromium(III) phosphate as a single catalyst bed that performs both dehydration (methanol → DME, selectivity up to 99%) and alkylation (toluene + methanol → xylenes) without the rapid deactivation that plagues zeolite-based catalysts [5] [6]. The tunable Cr:P atomic ratio (1.2:1–1.7:1) provides a formulation-level lever to shift product selectivity between ether and alkylated aromatic pathways. Combined chromium(III) aluminum phosphate offers additional activity tuning, an option not available with single-metal phosphate catalysts such as AlPO₄ alone [5].

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